molecular formula C13H6ClF3N2O B8810408 2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

Cat. No. B8810408
M. Wt: 298.65 g/mol
InChI Key: QFVAPCDYKKHYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C13H6ClF3N2O and its molecular weight is 298.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

Molecular Formula

C13H6ClF3N2O

Molecular Weight

298.65 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-5-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C13H6ClF3N2O/c14-11-5-7(3-4-18-11)12-19-9-6-8(13(15,16)17)1-2-10(9)20-12/h1-6H

InChI Key

QFVAPCDYKKHYKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 0.77 g of 2-chloro-N-[2-hydroxy-5-(trifluoromethyl)phenyl]isonicotinamide, 20 ml of tetrahydrofuran and 0.80 g of triphenylphosphine, 1.32 g of 40% toluene solution of diethyl azodicarboxylate was added dropwise at room temperature, and the mixture solution was stirred for 1.5 hours at room temperature and then 1.5 hours at 60° C. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.60 g of 2-(2-chloropyridin-4-yl)-5-(trifluoromethyl)benzoxazole (hereinafter, referred to as “active compound 21”).
Name
2-chloro-N-[2-hydroxy-5-(trifluoromethyl)phenyl]isonicotinamide
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.